(5-Bromobenzo[b]thiophen-3-yl)methanamine (5-Bromobenzo[b]thiophen-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15949205
InChI: InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2
SMILES:
Molecular Formula: C9H8BrNS
Molecular Weight: 242.14 g/mol

(5-Bromobenzo[b]thiophen-3-yl)methanamine

CAS No.:

VCID: VC15949205

Molecular Formula: C9H8BrNS

Molecular Weight: 242.14 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromobenzo[b]thiophen-3-yl)methanamine -

Description

(5-Bromobenzo[b]thiophen-3-yl)methanamine is a chemical compound that has garnered significant attention in various fields of research, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a bromine atom and an amine group attached to the benzo[b]thiophene ring system.

Synthesis Methods

The synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine typically involves several steps:

  • Bromination: Benzo[b]thiophene is first brominated using bromine or N-bromosuccinimide (NBS) as the brominating agent.

  • Amination: The resulting brominated product undergoes nucleophilic substitution with an amine source under basic conditions.

  • Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production:

Industrial-scale production employs similar methods but utilizes continuous flow reactors for efficiency and purification techniques like crystallization to achieve high purity.

Biological Activity

Research on (5-Bromobenzo[b]thiophen-3-yl)methanamine highlights its potential biological activities:

Comparison with Similar Compounds:

Other compounds like benzothiazoles have shown promising anti-tubercular activities . While direct comparisons are challenging without specific studies on (5-Bromobenzo[b]thiophen-3-yl)methanamine's biological efficacy, its structural similarity suggests potential applications in drug development.

Applications in Research

This compound serves as a building block in organic synthesis for creating more complex molecules:

  • Chemical Synthesis: Used in coupling reactions such as Suzuki-Miyaura coupling.

  • Biological Research: Investigated for potential therapeutic applications due to its unique structure.

    Its role in materials science includes contributions to organic electronics development.

Table: Potential Applications

Application AreaDescription
ChemistryBuilding block for complex molecules; participates in various coupling reactions
BiologyExplored for antimicrobial and anticancer properties; potential therapeutic applications
Materials ScienceUtilized in developing materials for organic electronics
Product Name (5-Bromobenzo[b]thiophen-3-yl)methanamine
Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
IUPAC Name (5-bromo-1-benzothiophen-3-yl)methanamine
Standard InChI InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2
Standard InChIKey DVYWOASQESEKEC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)C(=CS2)CN
PubChem Compound 7537503
Last Modified Aug 09 2024

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